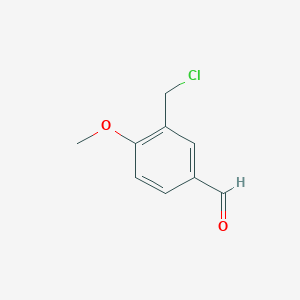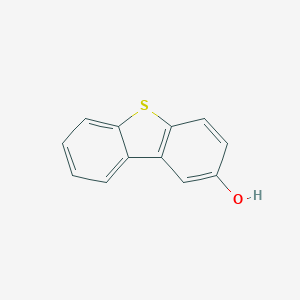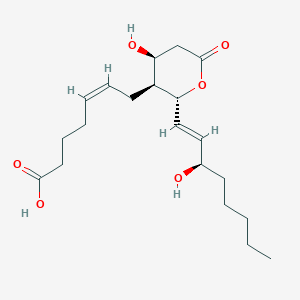
11-Dehydro-thromboxane B2
Overview
Description
11-Dehydro-thromboxane B2 is a metabolite derived from thromboxane A2, which is produced by activated platelets. This compound is released during platelet activation and is found in urine. It serves as a biomarker for monitoring platelet activation and the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .
Mechanism of Action
Target of Action
11-Dehydro-thromboxane B2 (11-Dehydro-TXB2) is a major metabolite of Thromboxane A2 (TXA2) and is primarily targeted by activated platelets . Thromboxane A2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Mode of Action
11-Dehydro-TXB2 is produced from the breakdown of thromboxane A2. It is released by activated platelets and its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .
Biochemical Pathways
Thromboxane A2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The production of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo . It is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase .
Pharmacokinetics
The pharmacokinetics of 11-Dehydro-TXB2 involves its production from the breakdown of thromboxane A2 and its release by activated platelets . Its levels in urine can be used to monitor the response to aspirin therapy . The detection of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo .
Result of Action
The action of 11-Dehydro-TXB2 is associated with the pathophysiological role of transiently or persistently enhanced platelet activation . It is involved in thrombus formation and patients with certain conditions, such as membranous nephropathy, are prone to thromboembolism events .
Action Environment
The action of 11-Dehydro-TXB2 can be influenced by various environmental factors. For instance, its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease . Moreover, its levels can be elevated in diseases where platelet activation is prominent .
Biochemical Analysis
Biochemical Properties
11-Dehydro-txb2 is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase . It interacts with various enzymes and proteins, particularly those involved in the cyclooxygenase (COX)-1 pathway . The nature of these interactions involves the breakdown of thromboxane A2 to form 11-Dehydro-txb2 .
Cellular Effects
11-Dehydro-txb2 plays a significant role in various cellular processes. It is released by activated platelets , indicating its involvement in platelet activation and related cellular functions. It influences cell function by participating in cell signaling pathways related to platelet activation . Its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .
Molecular Mechanism
The molecular mechanism of 11-Dehydro-txb2 involves its formation from the breakdown of thromboxane A2. This process is facilitated by the enzyme 11-OH-dehydrogenase, which dehydrogenates the alcohol group on the C11 position of TXB2 . This mechanism allows 11-Dehydro-txb2 to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 11-Dehydro-txb2 can change over time in laboratory settings. It is a chemically unstable compound , suggesting that its stability and degradation may vary depending on the conditions. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
Metabolic Pathways
11-Dehydro-txb2 is involved in the metabolic pathways of thromboxane A2. It is produced from the breakdown of thromboxane A2, indicating its role in the thromboxane A2 metabolic pathway . The enzymes it interacts with include 11-OH-dehydrogenase, which facilitates its formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-thromboxane B2 involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2, which is generated from arachidonic acid by the action of cyclooxygenase-1 (COX-1) and thromboxane synthase. Thromboxane B2 is then metabolized to this compound through the action of 11-hydroxy dehydrogenase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from biological samples, such as urine or blood plasma. This process includes solid-phase extraction and chromatographic techniques to isolate and quantify the compound .
Chemical Reactions Analysis
Types of Reactions: 11-Dehydro-thromboxane B2 undergoes various chemical reactions, including oxidation and reduction. The primary reaction involves the dehydrogenation of thromboxane B2 at the C11 position to form this compound .
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using 11-hydroxy dehydrogenase.
Reduction: Chemical reduction using reducing agents such as sodium borohydride.
Major Products Formed: The major product formed from the oxidation of thromboxane B2 is this compound. Further metabolism can produce other minor metabolites, including 2,3-dinor-thromboxane B2 .
Scientific Research Applications
11-Dehydro-thromboxane B2 has several scientific research applications:
Chemistry: Used as a biomarker to study the metabolism of thromboxane A2 and its role in various biochemical pathways.
Biology: Helps in understanding platelet activation and aggregation mechanisms.
Comparison with Similar Compounds
Thromboxane B2: The immediate precursor of 11-Dehydro-thromboxane B2, produced from thromboxane A2.
2,3-Dinor-thromboxane B2: Another metabolite of thromboxane B2, produced through a distinct metabolic pathway.
Uniqueness: this compound is unique in its stability and its role as a reliable biomarker for thromboxane A2 activity. Unlike thromboxane A2, which has a very short half-life, this compound is more stable and can be easily measured in biological samples, making it an essential tool for monitoring platelet function and the effectiveness of antiplatelet therapies .
Properties
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-UHHGALCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67910-12-7 | |
| Record name | 11-Dehydro-TXB2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-DEHYDROTHROMBOXANE B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?
A: 11-Dehydro-TXB2 is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary 11-dehydro-TXB2 levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated 11-dehydro-TXB2 levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].
Q2: How do researchers measure 11-dehydro-TXB2 levels and what are the challenges associated with these methods?
A: Researchers primarily measure urinary 11-dehydro-TXB2 levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].
Q3: Aspirin is a known inhibitor of TXA2 production. How can 11-dehydro-TXB2 be used to assess aspirin responsiveness?
A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary 11-dehydro-TXB2 levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high 11-dehydro-TXB2 levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].
Q4: Beyond cardiovascular disease, in what other conditions has 11-dehydro-TXB2 shown potential as a biomarker?
A4: Research suggests that 11-dehydro-TXB2 could be a useful biomarker in a range of conditions:
- Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring 11-dehydro-TXB2 could guide aspirin treatment decisions [].
- Mastocytosis: Patients often exhibit elevated 11-dehydro-TXB2, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].
- COPD: Higher urinary 11-dehydro-TXB2 levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].
- Tinnitus: Patients with tinnitus show higher plasma 11-dehydro-TXB2 levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].
Q5: What are the future directions for research on 11-dehydro-TXB2?
A5: Future research should focus on:
- Standardizing 11-dehydro-TXB2 assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].
- Identifying sources of 11-dehydro-TXB2 beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].
- Investigating 11-dehydro-TXB2 as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




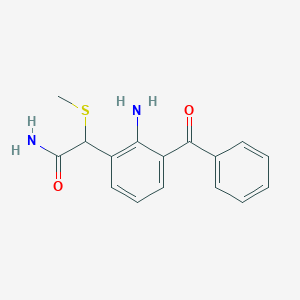
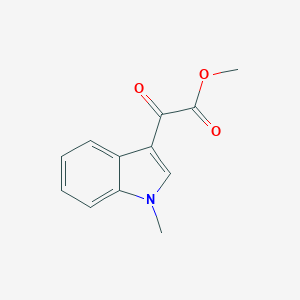
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
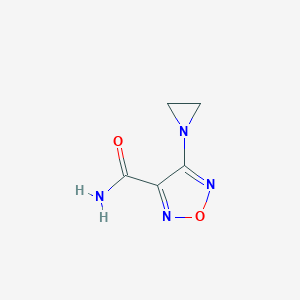


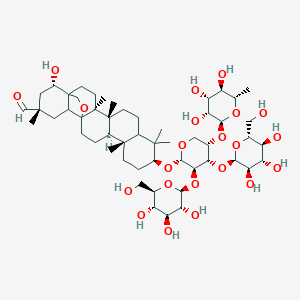

![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
